

5-Fluoro-3-iodo-1H-indazole IUPAC name and synonyms

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Compound of Interest

Compound Name: 5-Fluoro-3-iodo-1H-indazole

Cat. No.: B1292450

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An In-depth Technical Guide to 5-Fluoro-3-iodo-1H-indazole

This technical guide provides a comprehensive overview of **5-Fluoro-3-iodo-1H-indazole**, a halogenated indazole derivative with significant applications in medicinal chemistry and pharmaceutical research.^[1] It serves as a crucial building block for the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.^[1]

Nomenclature

IUPAC Name: **5-Fluoro-3-iodo-1H-indazole**

Synonyms:

- 5-fluoro-3-iodo-2H-indazole^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Fluoro-3-iodo-1H-indazole** is presented in the table below.

Property	Value	Reference
CAS Number	858629-06-8	[2][3]
Molecular Formula	C ₇ H ₄ FIN ₂	[2][3]
Molecular Weight	262.02 g/mol	[2][3]
Purity	≥98%	[2]
Appearance	White solid	
Storage	4°C, protect from light	[2]

Experimental Protocols

Synthesis of **5-Fluoro-3-iodo-1H-indazole**

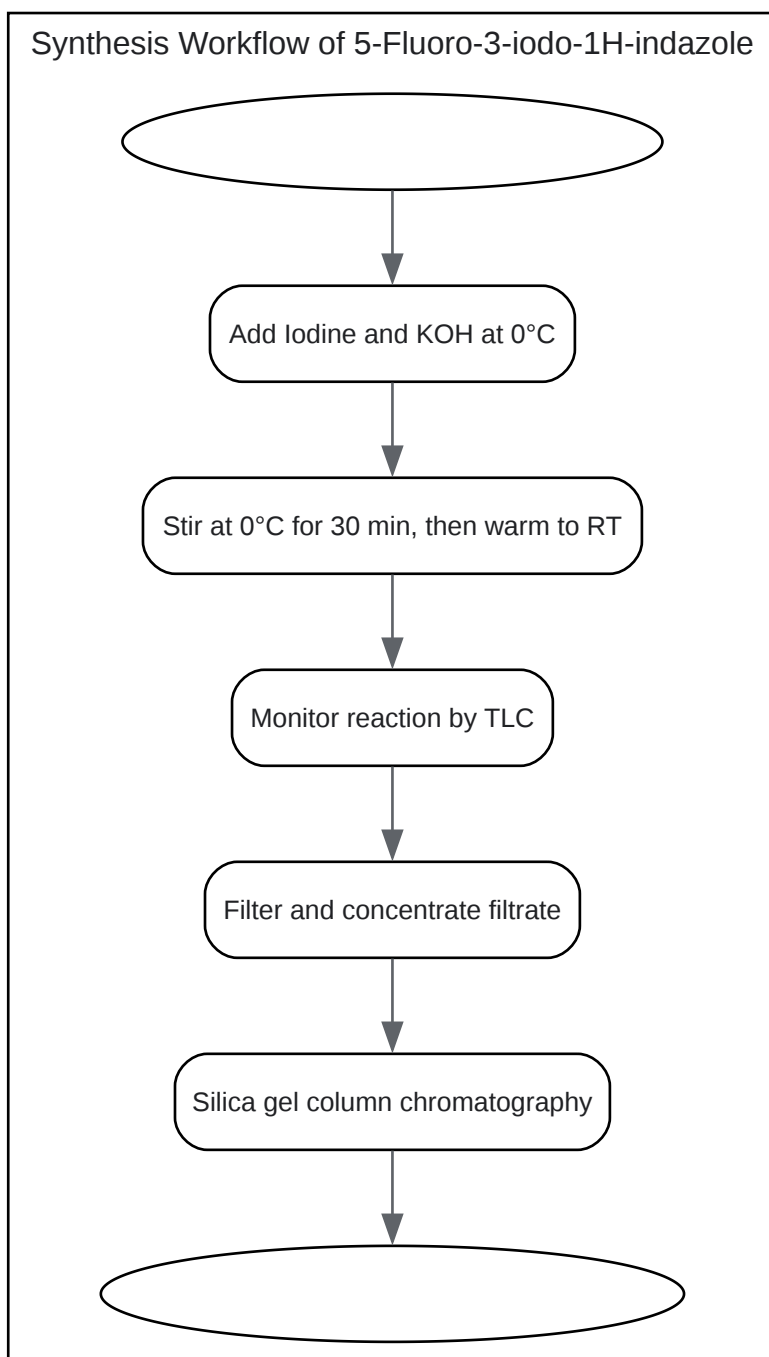
A detailed experimental protocol for the synthesis of **5-Fluoro-3-iodo-1H-indazole** is as follows:

- **Dissolution:** 5-Fluoro-1H-indazole (2.0 g, 14.0 mmol) is dissolved in N,N-Dimethylformamide (DMF) (50 mL).
- **Addition of Reagents:** To this solution, iodine (7.46 g, 28.0 mmol) and potassium hydroxide (2.4 g, 42 mmol) are added sequentially at 0 °C.
- **Reaction:** The reaction mixture is stirred at 0 °C for 30 minutes and then gradually warmed to room temperature.
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, the mixture is filtered. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (3/1) eluent to afford **5-Fluoro-3-iodo-1H-indazole** as a white solid (3.7 g, 96.1% yield).

- Confirmation: The structure of the final product is confirmed by ^1H NMR spectroscopy (400 MHz, DMSO- d_6): δ =13.64 (s, 1H), 7.63 (dd, J =4.8,4.4 Hz, 1H), 7.38-7.30 (m, 1H), 7.20 (dd, J =6.4,2.4 Hz, 1H).

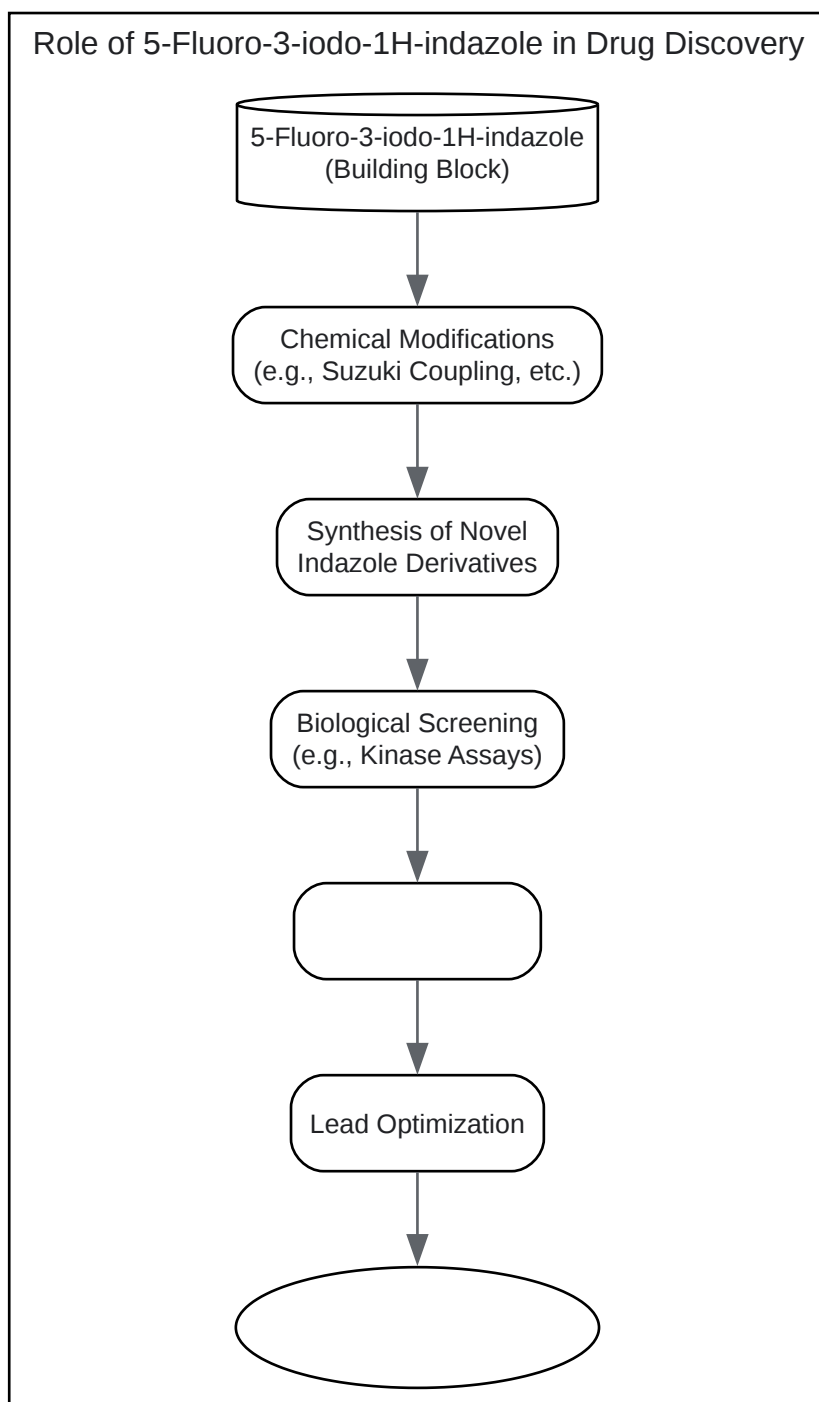
Visualizations

The following diagrams illustrate the synthesis workflow and the role of **5-Fluoro-3-iodo-1H-indazole** in drug discovery.



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Caption: Synthesis workflow for **5-Fluoro-3-iodo-1H-indazole**.



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Caption: Role as a key intermediate in drug discovery.

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References

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